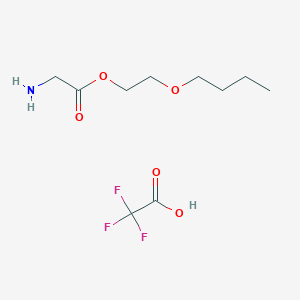

Gly-Obg TFA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

Gly-Obg TFA is a biochemical used in proteomics research . The primary target of this compound is the Obg protein, which is a universally conserved GTPase found in bacteria, archaea, and eukaryotes .

Mode of Action

The Obg protein in Escherichia coli (ObgE) has been implicated in many diverse cellular functions, with proposed molecular roles in two global processes, ribosome assembly and stringent response . ObgE is an anti-association factor, which prevents ribosomal subunit association and downstream steps in translation by binding to the 50S subunit . Upon binding to guanosine tetraphosphate (ppGpp), the global regulator of stringent response, ObgE exhibits an enhanced interaction with the 50S subunit, resulting in increased equilibrium dissociation of the 70S ribosome into subunits .

Biochemical Pathways

Obg proteins participate in spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning . They are essential for growth in bacteria . The action of ObgE might represent a conserved regulatory mechanism on translation in response to fluctuations in cellular energy level caused by nutrient availability .

Pharmacokinetics

Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .

Result of Action

The result of the action of this compound, through its interaction with the Obg protein, is the prevention of ribosomal subunit association and downstream steps in translation . This can act as a checkpoint in final stages of the 50S subunit assembly under normal growth conditions . More importantly, ObgE, as a (p)ppGpp effector, might also have a regulatory role in the production of the 50S subunit and its participation in translation under certain stressed conditions .

Action Environment

The action of ObgE, and by extension this compound, might be influenced by environmental factors such as nutrient availability . When nutrients are limited, bacterial cells produce guanine tetraphosphate/pentaphosphate— (p)ppGpp—as part of the “stringent response” to adjust the balance between growth and survival . This could potentially influence the action, efficacy, and stability of this compound.

生化分析

Biochemical Properties

Gly-Obg TFA interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As an Obg protein, it plays a crucial role in the assembly of ribosomes

Cellular Effects

Obg proteins, to which this compound belongs, are known to be essential for bacterial growth and participate in various cellular processes .

Molecular Mechanism

It is known that Obg proteins, including this compound, are GTP-binding proteins . GTP-binding proteins are known to be involved in various cellular processes, including signal transduction, protein synthesis, and control of cell proliferation.

Metabolic Pathways

It is known that Obg proteins, including this compound, are involved in various cellular processes such as spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning .

Subcellular Localization

It is known that Obg proteins, including this compound, are involved in various cellular processes such as spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning .

准备方法

Gly-Obg TFA is synthesized through a series of chemical reactions involving glycine and trifluoroacetic acidThe reaction conditions often include the use of solvents like dichloromethane and reagents such as N,N-dimethylformamide and triethylamine . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography .

化学反应分析

Gly-Obg TFA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Gly-Obg TFA has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and peptide chemistry.

Biology: It is used in the study of protein-protein interactions and enzyme kinetics.

Medicine: It has potential therapeutic applications in drug development and disease treatment.

Industry: It is used in the production of pharmaceuticals and fine chemicals .

相似化合物的比较

Gly-Obg TFA can be compared with other similar compounds, such as:

Gly-OBg: This compound has a similar structure but lacks the trifluoroacetate group. It is used in similar applications but may have different reactivity and stability.

Trifluoroacetic acid: This compound is used as a reagent in organic synthesis and peptide chemistry. .

This compound is unique due to its combination of glycine and trifluoroacetic acid, which provides specific reactivity and stability properties that are advantageous in various research applications .

属性

IUPAC Name |

2-butoxyethyl 2-aminoacetate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.C2HF3O2/c1-2-3-4-11-5-6-12-8(10)7-9;3-2(4,5)1(6)7/h2-7,9H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMXIJVLMCJBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-49-3 |

Source

|

| Record name | Glycine, 2-butoxyethyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6343562.png)